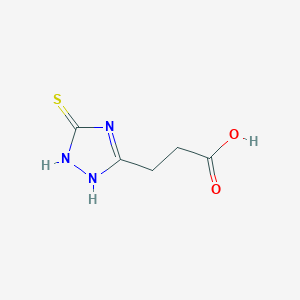

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

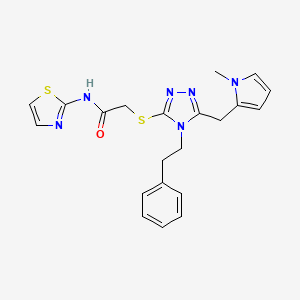

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid contains a total of 18 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating resulted in S-alkylation, forming the uncyclic product .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique

- Findings : The presence of 3,4,5-trimethoxyphenyl groups in the compound structures led to the highest cancer cell growth inhibition (up to 60.70% at 50 μM) .

- Results : These compounds exhibited moderate to high levels of antioxidant capacity, with one compound (4a) showing a free radical scavenging capacity of 75% at 50 μM .

- Functionalization : These SAMs, terminated with carboxylic acids, can be further modified to introduce complex end groups (e.g., enzymes) for biosensor applications .

- Biological Activity : These derivatives exhibit effective biological activity, making them valuable for diverse applications .

Antiproliferative Activity Against Cancer Cells

Antioxidant Properties

Surface-Enhanced Raman Scattering (SERS) Probes

Hydrophilic Self-Assembled Monolayers (SAMs)

Bioactive Heterocyclic Compounds

Potential Drug Development

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in several studies . For instance, the cytotoxic activities of certain derivatives were evaluated against three human cancer cell lines, and most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Orientations Futures

The future directions in the study of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative activity against cancer cells .

Mode of Action

It’s known that similar compounds, such as 1,2,4-triazole derivatives, can inhibit cancer cell growth . The size and position of the alkoxy group significantly influence the antiproliferative activity .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antioxidant activity .

Pharmacokinetics

It’s known that similar compounds, such as 1,2,4-triazole derivatives, are soluble in water , which could potentially impact their bioavailability.

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative and antioxidant activities .

Action Environment

It’s known that similar compounds, such as 1,2,4-triazole derivatives, can form novel luminescent polymers with cadmium (ii) salts , suggesting that the presence of certain metal ions could potentially influence their action.

Propriétés

IUPAC Name |

3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIKKUNSIUPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=S)NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)

![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)

![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridazin-3-amine](/img/structure/B2458001.png)

![3-Methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2458006.png)

![4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2458007.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2458009.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2458013.png)